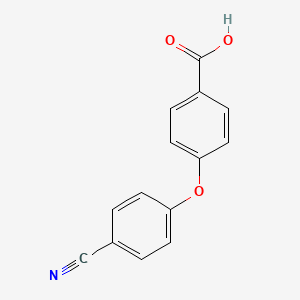
4-(4-Cyanophenoxy)benzoic acid
Cat. No. B1271716
Key on ui cas rn:
50793-29-8
M. Wt: 239.23 g/mol
InChI Key: JBBCZYHRHADVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09206128B2
Procedure details


The solution of tert-butyl 4-(4-cyanophenoxy)benzoate (80 mg, 0.27 mmol) in dichloromethane: trifluoroacetic acid (4:1, 3 mL) was stirred overnight at room temperature. The solvent was evaporated in vacuo to give 4-(4-cyanophenoxy)benzoic acid (45 mg, 70%). LRMS (M+H+) m/z: calcd 239.06. found 239.
Name
tert-butyl 4-(4-cyanophenoxy)benzoate
Quantity
80 mg
Type
reactant
Reaction Step One

Name
dichloromethane trifluoroacetic acid
Quantity
3 mL
Type
solvent
Reaction Step One

Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:22]=[CH:21][C:6]([O:7][C:8]2[CH:20]=[CH:19][C:11]([C:12]([O:14]C(C)(C)C)=[O:13])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1)#[N:2]>ClCCl.FC(F)(F)C(O)=O>[C:1]([C:3]1[CH:22]=[CH:21][C:6]([O:7][C:8]2[CH:20]=[CH:19][C:11]([C:12]([OH:14])=[O:13])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1)#[N:2] |f:1.2|
|
Inputs


Step One
|
Name
|
tert-butyl 4-(4-cyanophenoxy)benzoate
|
|
Quantity
|
80 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=CC=C(OC2=CC=C(C(=O)OC(C)(C)C)C=C2)C=C1
|
|
Name
|
dichloromethane trifluoroacetic acid
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl.FC(C(=O)O)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=CC=C(OC2=CC=C(C(=O)O)C=C2)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 45 mg | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
